molecular formula C20H24N2O3S B2471971 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide CAS No. 954614-27-8

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide

Cat. No. B2471971
CAS RN: 954614-27-8
M. Wt: 372.48
InChI Key: ZZOREVKRXVMCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide, also known as ESI-09, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. ESI-09 has been found to inhibit the activity of RAC1, a protein that plays a crucial role in cell signaling pathways.

Scientific Research Applications

PNMT Inhibition and Selectivity

A key application area for compounds similar to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is in the inhibition of Phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine synthesis. Research has found that certain tetrahydroisoquinolines exhibit high PNMT inhibitory potency and selectivity, potentially impacting treatments for conditions related to epinephrine imbalances (Grunewald, Romero, & Criscione, 2005). Additionally, studies on isosteric sulfonamides of these compounds have provided insights into molecular interactions beneficial for PNMT inhibition (Grunewald et al., 2006).

Synthesis and Structural Studies

Advances in the synthesis of tetrahydroisoquinoline derivatives, such as those using Pummerer-type cyclization, have implications for the production of medically relevant compounds. These synthetic approaches can impact the efficiency and scalability of producing complex molecules (Saitoh et al., 2001). Furthermore, the development of histone deacetylase inhibitors based on tetrahydroquinoline structures for cancer treatment research demonstrates the therapeutic potential of these compounds (Liu et al., 2015).

Enantioselective Reactions

Enantioselective reactions involving tetrahydroisoquinolines, such as the asymmetric Pictet-Spengler reaction, have significance in creating specific chiral compounds. This aspect is crucial in pharmaceutical research, where the chirality of a drug can influence its efficacy and safety (Mons et al., 2014).

Protein Kinase Inhibition

Research into the inhibition of protein kinases by isoquinoline derivatives like N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide has potential therapeutic implications, especially in oncology. Studies on similar compounds have shown effects on tumor progression and metastasis (Blaya et al., 1998).

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-13-12-17-9-10-19(14-18(17)15-22)21-20(23)11-8-16-6-4-3-5-7-16/h3-7,9-10,14H,2,8,11-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOREVKRXVMCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide

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